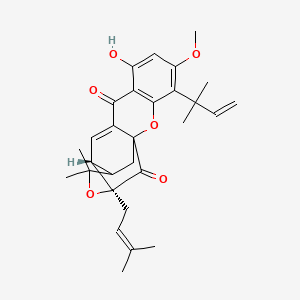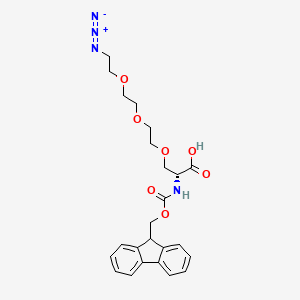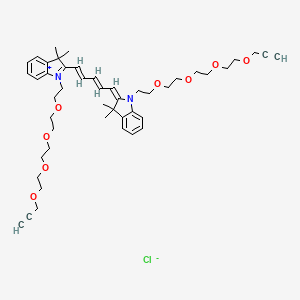
PA-9-3d
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PA-9-3d is a novel PA-9 (GLXC-11854) analog, acting as an antagonist of the PAC1 receptor, showing improved antagonistic activities than PA-9.
Wissenschaftliche Forschungsanwendungen
3D Photoacoustic Visualization Studio (3D PHOVIS) :
- Photoacoustic imaging is a significant tool in biological and medical research.
- 3D PHOVIS is a specialized 3D visualization software package designed for photoacoustic data, image, and visualization processes, supporting fast processing and research environment for visualization (Cho et al., 2020).
Handheld 3D Photoacoustic/Ultrasound Scanner :
- A compact clinical handheld 3D PA/US scanner has been developed for clinical applications in oncology, dermatology, nephrology, and internal medicine, demonstrating its utility in imaging blood vessels and hemoglobin oxygen saturation in different body parts (Lee et al., 2020).
Evolution of Accelerometer Methods for Physical Activity Research :
- This research discusses advancements in accelerometer-based devices in physical activity research, highlighting shifts in activity characterization and energy expenditure estimation based on raw acceleration signals (Troiano et al., 2014).
Photoacoustic Research in Industrial Era 4.0 :
- Photoacoustic tomography and imaging have grown significantly, especially in medical applications and 3D imaging of body tissue systems (Mitrayana & Satriawan, 2020).
Photoacoustic Imaging of Cells in 3D Microenvironments :
- PA imaging offers noninvasive visualization of 3D cellular scaffolds at considerable depths, facilitating molecular and cellular characterization for use in preclinical personalized diagnostics or PA imaging-guided therapeutics (Liu & Li, 2020).
Biomedical Photoacoustic Imaging :
- PA imaging combines optical imaging's high contrast and specificity with ultrasound imaging's high spatial resolution, offering greater specificity than conventional ultrasound and greater penetration depth than purely optical imaging modalities (Beard, 2011).
Serial Block-Face Scanning Electron Microscopy :
- This method is essential for reconstructing 3D tissue structure on various length scales, particularly in the nervous system, to understand cellular networks (Denk & Horstmann, 2004).
Photoacoustic Mammography Development and Clinical Translation :
- PA mammography (PAM) devices developed for diagnosing breast cancer enable 3D visualization of fine vessel networks and features of tumor-related vascular structures in human breast cancer (Shiina et al., 2018).
3D-TEM for Carbon Nanotubes in Laser-Sintered Polyamide 12 :
- Three-dimensional transmission electron microscopy (3D-TEM) provides detailed 3D characterization of materials, as demonstrated in the study of carbon nanotubes in laser-sintered polyamide 12 (Bai et al., 2014).
Fused Deposition Modeling 3D Printing of Polyamide-Based Composites :
- Advances in FDM 3D printing of polyamide-based composites are highlighted, emphasizing their applications and limitations in various fields (Zhang et al., 2020).
Eigenschaften
Produktname |
PA-9-3d |
|---|---|
Molekularformel |
C17H17ClN6O2 |
Molekulargewicht |
372.813 |
IUPAC-Name |
N-(2-(1H-Imidazol-4-yl)ethyl)-1-(7-chloro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H17ClN6O2/c18-13-3-1-2-12-15(13)22-23-16(12)24-8-10(6-14(24)25)17(26)20-5-4-11-7-19-9-21-11/h1-3,7,9-10H,4-6,8H2,(H,19,21)(H,20,26)(H,22,23) |
InChI-Schlüssel |
MCXQHNLGSHUYBL-UHFFFAOYSA-N |
SMILES |
O=C(C(C1)CN(C2=NNC3=C2C=CC=C3Cl)C1=O)NCCC4=CNC=N4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PA-9-3d |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2,5-dimethyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoylamino]phenyl]-2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carboxamide](/img/structure/B1193230.png)
